A Comprehensive Guide to the Structural Elucidation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
A Comprehensive Guide to the Structural Elucidation of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Foreword: The Analytical Imperative in Drug Discovery
Foundational Strategy: Postulated Synthesis and Analytical Blueprint
Before any analysis can begin, we must establish a theoretical structural hypothesis. The most reliable and common route to 2-aryl-4H-3,1-benzoxazin-4-ones involves the cyclization of the corresponding N-acyl anthranilic acid precursor.[1][3] This informs our starting point and the structure we aim to verify.
Proposed Synthetic Pathway
The target compound is logically synthesized via a two-step process:
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Amidation: Reaction of 2-amino-3,5-dichlorobenzoic acid with 4-methylbenzoyl chloride to form the intermediate, N-(4-methylbenzoyl)-2-amino-3,5-dichlorobenzoic acid.
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Cyclodehydration: Treatment of the N-acyl intermediate with a dehydrating agent, typically acetic anhydride, induces ring closure to yield the final 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.[1]
This synthetic logic provides the foundational hypothesis for the analytical elucidation process.
The Integrated Elucidation Workflow
Our strategy is a multi-pronged spectroscopic approach, ensuring that the data from each analysis corroborates the others. The workflow is designed to first confirm the molecular formula and key functional groups before mapping the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Primary Characterization: Molecular Formula and Functional Groups
The initial analytical steps aim to confirm the fundamental properties of the molecule: its mass, elemental composition, and the types of chemical bonds present.
Mass Spectrometry (MS)
Expertise: Mass spectrometry is the first and most critical step. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.
Expected Outcome: The molecular formula of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is C₁₅H₉Cl₂NO₂.
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Monoisotopic Mass: 321.0010 g/mol .
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Isotopic Pattern: Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic cluster of peaks:
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M peak (¹²C₁₅¹H₉³⁵Cl₂¹⁴N¹⁶O₂): Highest abundance (base peak).
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M+2 peak (containing one ³⁷Cl): Approximately 65% of the M peak intensity.
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M+4 peak (containing two ³⁷Cl): Approximately 10% of the M peak intensity.
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The observation of this 9:6:1 intensity ratio is strong evidence for the presence of two chlorine atoms.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
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Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
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Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
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Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Compare the measured mass and the isotopic pattern with the theoretical values calculated for C₁₅H₁₀Cl₂NO₂⁺.
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. In this case, we are looking for definitive evidence of the lactone carbonyl and the imine bond characteristic of the benzoxazinone ring.
Expected Outcome:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| ~1765-1750 | C=O | Ester (Lactone) Carbonyl | Strong, sharp |
| ~1640-1630 | C=N | Imine | Medium to strong, sharp |
| ~1610, ~1590 | C=C | Aromatic Ring | Medium, sharp |
| ~1250 | C-O | Ester Linkage | Strong |
| ~850-750 | C-H bend | Aromatic (out-of-plane) | Strong |
| ~820 | C-Cl | Aryl Halide | Medium to strong |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.
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Analysis: Process the data (background correction, ATR correction) and identify the characteristic absorption bands. The presence of a strong band around 1760 cm⁻¹ is a key indicator of the 4H-3,1-benzoxazin-4-one ring system.[4]
Definitive Structural Mapping: NMR Spectroscopy
Expertise: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise structure of an organic molecule in solution. By combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can create a complete and unambiguous map of the molecular skeleton.
Caption: Numbering scheme for NMR assignments.
¹H NMR Spectroscopy
Expected Outcome: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d (J ≈ 2.5 Hz) | 1H | H-5 | Aromatic proton ortho to C-4a and meta to the chlorine at C-6. Deshielded by proximity to the carbonyl group. |
| ~7.85 | d (J ≈ 2.5 Hz) | 1H | H-7 | Aromatic proton ortho to the chlorine at C-8 and meta to the chlorine at C-6. |
| ~8.10 | d (J ≈ 8.2 Hz) | 2H | H-2', H-6' | Protons on the p-methylphenyl ring ortho to the C-2 carbon of the benzoxazinone. They "feel" the electron-withdrawing effect of the imine. |
| ~7.40 | d (J ≈ 8.2 Hz) | 2H | H-3', H-5' | Protons on the p-methylphenyl ring meta to the C-2 carbon. |
| ~2.45 | s | 3H | -CH₃ | Methyl group protons, appearing as a singlet. |
Causality: The two protons on the dichlorinated benzene ring (H-5 and H-7) are expected to appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The p-substituted phenyl ring will show a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.
¹³C NMR Spectroscopy
Expected Outcome: The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.
| Predicted Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~159.5 | Quaternary (C) | C-4 | Carbonyl carbon of the lactone.[4] |
| ~157.0 | Quaternary (C) | C-2 | Imine carbon, significantly deshielded. |
| ~146.0 | Quaternary (C) | C-8a | Quaternary carbon fused to the benzene ring and bonded to oxygen. |
| ~145.0 | Quaternary (C) | C-4' | Aromatic carbon bearing the methyl group. |
| ~135.0 | CH | C-7 | Aromatic CH carbon on the benzoxazinone ring. |
| ~132.0 | Quaternary (C) | C-6 | Aromatic carbon bearing a chlorine atom. |
| ~130.0 | CH | C-3', C-5' | Aromatic CH carbons on the p-methylphenyl ring. |
| ~128.5 | CH | C-2', C-6' | Aromatic CH carbons on the p-methylphenyl ring. |
| ~128.0 | Quaternary (C) | C-1' | Quaternary carbon of the p-methylphenyl ring attached to C-2. |
| ~126.0 | CH | C-5 | Aromatic CH carbon on the benzoxazinone ring. |
| ~124.0 | Quaternary (C) | C-8 | Aromatic carbon bearing a chlorine atom. |
| ~118.0 | Quaternary (C) | C-4a | Quaternary carbon at the ring junction. |
| ~21.5 | CH₃ | -CH₃ | Methyl carbon. |
Trustworthiness: The predicted count is 13 unique carbon signals. Observing exactly 13 signals (7 quaternary, 5 CH, and 1 CH₃) provides strong validation for the proposed symmetric structure.
2D NMR for Unambiguous Connectivity
Expertise: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For a molecule of this complexity, 2D experiments are not optional; they are essential for a rigorous, publication-quality structure proof.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to. It allows for the definitive assignment of all protonated carbons (CH, CH₂, CH₃).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
Caption: Key HMBC correlations confirming molecular connectivity.
Self-Validating Logic:
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H-5 to C-4: The correlation from the aromatic proton H-5 to the carbonyl carbon C-4 confirms the proximity of the proton to the lactone ring.
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H-7 to C-8a: This correlation links the other aromatic proton to the ring junction carbon, confirming the benz- part of the structure.
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H-2'/H-6' to C-2: This is the crucial link. The correlation from the protons on the p-methylphenyl ring to the imine carbon C-2 definitively connects the two ring systems.
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H-Me to C-4' and C-3'/C-5': Correlations from the methyl protons to the carbon they are attached to (C-4') and the neighboring carbons (C-3'/C-5') confirm the "4-methylphenyl" moiety.
Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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Acquisition:
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¹H: Acquire with standard parameters (e.g., 30° pulse, 2s relaxation delay).
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¹³C: Acquire with proton decoupling.
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DEPT-135: Acquire to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.
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HSQC & HMBC: Acquire using standard gradient-selected pulse programs, optimizing the evolution delay for HMBC to observe long-range couplings (typically set for J = 8 Hz).
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Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.
Conclusion: A Unified Structural Verdict
The structure of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unequivocally confirmed when all spectroscopic data converge. The HRMS provides the exact molecular formula. The IR spectrum confirms the presence of the key lactone and imine functional groups. Finally, a complete and consistent set of 1D and 2D NMR data provides an unambiguous map of the atomic connectivity, validating the initial hypothesis. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advancing a compound through the drug development pipeline.
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